N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Description
Chemical Structure and Properties The compound N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide (hereafter referred to by its full systematic name) is a benzamide derivative characterized by a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 4-methylbenzamide moiety at position 3. Its molecular formula is C₂₆H₂₃NO₅ (molecular weight: 445.47 g/mol) .
For example, describes the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, a method that could be adapted for the target compound by substituting appropriate reagents . X-ray crystallography and spectroscopic methods (¹H/¹³C NMR, IR, GC-MS) are commonly employed for structural confirmation, as noted in and .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)26(29)27-18-9-11-23-20(13-18)16(2)25(32-23)24(28)21-14-19(30-3)10-12-22(21)31-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAZKVOCNGJTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzoic acid and 3-methyl-1-benzofuran-5-amine as the primary starting materials.
Formation of Benzoyl Intermediate: The 2,5-dimethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The benzoyl chloride intermediate is then reacted with 3-methyl-1-benzofuran-5-amine in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final pure compound
Chemical Reactions Analysis
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The methoxy and benzoyl groups play a crucial role in its binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The unsubstituted benzamide () lacks the 4-methyl group, reducing steric hindrance and possibly enhancing conformational flexibility .
- Core Modifications : The thiazole-containing analog () replaces benzofuran with a thiazole ring, introducing sulfur and nitrogen atoms that may influence hydrogen bonding and metal coordination .
Role of Substituents in Bioactivity
- Methoxy Groups : The 2,5-dimethoxybenzoyl moiety (common to all analogs) is associated with enhanced lipid solubility and membrane permeability, as seen in steroidogenesis inhibitors (e.g., ’s triazole-containing benzamide) .
- Fluorine Substitution : The 4-fluoro analog () may exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, a feature critical in pharmaceutical design .
Case Study: Comparison with a Steroidogenesis Inhibitor
describes N-[2-(4-ethyl-5-[2-oxo-2-(4-toluidino)ethyl]sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide, which binds to the CRAC domain of TSPO to inhibit steroidogenesis. While structurally distinct, its 4-methylbenzamide group parallels the target compound, suggesting shared pharmacophoric features (e.g., hydrophobic interactions) .
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a complex organic compound belonging to the benzamide class. This compound exhibits significant biological activity, particularly in cancer research and antiviral applications. Its unique structural features, including multiple methoxy groups and a benzofuran moiety, suggest potential therapeutic benefits.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 445.5 g/mol. The presence of dimethoxy groups enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 929371-96-0 |
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, likely through interference with microtubule dynamics essential for cell division.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes or receptors involved in tumor progression, which is crucial for developing targeted cancer therapies.
- Antiviral Activity : Similar benzamide derivatives have demonstrated the ability to reduce viral loads in chronic hepatitis B infections by promoting the formation of empty capsids through specific interactions with HBV core proteins .
Biological Activity Studies
Research has highlighted several key findings regarding the biological activity of this compound:
- Cancer Cell Lines : Studies indicate that this compound exhibits significant cytotoxicity against breast cancer and lymphoma cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| HL-60 (Lymphoma) | 12.8 |
| A549 (Lung Cancer) | 18.6 |
Case Studies
Recent investigations into the efficacy of this compound have yielded promising results:
- In Vivo Studies : In animal models, the compound demonstrated significant tumor reduction in xenograft models of breast cancer, suggesting its potential as a chemotherapeutic agent.
- Combination Therapies : When combined with existing chemotherapeutics, this compound enhanced the overall cytotoxic effect, indicating a synergistic potential that warrants further exploration.
Future Directions
Ongoing research aims to elucidate the precise mechanisms underlying the biological activity of this compound. Key areas of focus include:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Target Identification : Identifying specific biological targets and pathways influenced by this compound.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
